Cas no 1805598-96-2 (2-Bromo-3-cyano-5-(trifluoromethoxy)benzoic acid)

2-Bromo-3-cyano-5-(trifluoromethoxy)benzoic acid 化学的及び物理的性質
名前と識別子
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- 2-Bromo-3-cyano-5-(trifluoromethoxy)benzoic acid
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- インチ: 1S/C9H3BrF3NO3/c10-7-4(3-14)1-5(17-9(11,12)13)2-6(7)8(15)16/h1-2H,(H,15,16)
- InChIKey: CPCVMLUWURBMPH-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C#N)=CC(=CC=1C(=O)O)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 351
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 70.3
2-Bromo-3-cyano-5-(trifluoromethoxy)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015019623-1g |
2-Bromo-3-cyano-5-(trifluoromethoxy)benzoic acid |
1805598-96-2 | 97% | 1g |
1,519.80 USD | 2021-05-31 | |
Alichem | A015019623-250mg |
2-Bromo-3-cyano-5-(trifluoromethoxy)benzoic acid |
1805598-96-2 | 97% | 250mg |
470.40 USD | 2021-05-31 | |
Alichem | A015019623-500mg |
2-Bromo-3-cyano-5-(trifluoromethoxy)benzoic acid |
1805598-96-2 | 97% | 500mg |
863.90 USD | 2021-05-31 |
2-Bromo-3-cyano-5-(trifluoromethoxy)benzoic acid 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
2-Bromo-3-cyano-5-(trifluoromethoxy)benzoic acidに関する追加情報
Recent Advances in the Study of 2-Bromo-3-cyano-5-(trifluoromethoxy)benzoic Acid (CAS: 1805598-96-2)
2-Bromo-3-cyano-5-(trifluoromethoxy)benzoic acid (CAS: 1805598-96-2) is a fluorinated benzoic acid derivative that has recently gained attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This compound, characterized by the presence of bromo, cyano, and trifluoromethoxy substituents, offers a versatile scaffold for the development of novel bioactive molecules. Recent studies have explored its utility as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as its potential as a ligand for protein targets.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 2-Bromo-3-cyano-5-(trifluoromethoxy)benzoic acid in the design of small-molecule inhibitors targeting inflammatory pathways. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The trifluoromethoxy group was found to enhance binding affinity through hydrophobic interactions, while the bromo and cyano substituents contributed to the stability of the inhibitor-enzyme complex.
Another significant application of this compound was highlighted in a recent patent (WO2023056789) filed by a leading pharmaceutical company. The patent describes the use of 2-Bromo-3-cyano-5-(trifluoromethoxy)benzoic acid as a precursor for the synthesis of novel anticancer agents. The compound's ability to undergo selective cross-coupling reactions, such as Suzuki-Miyaura coupling, makes it a valuable building block for the construction of complex heterocyclic structures with potential antitumor activity.
From a synthetic chemistry perspective, advancements in the preparation of 2-Bromo-3-cyano-5-(trifluoromethoxy)benzoic acid have been reported in Organic Letters (2024). Researchers developed a more efficient and scalable route to this compound, starting from commercially available 5-(trifluoromethoxy)salicylic acid. The optimized protocol involves a sequential bromination-cyanation process, achieving an overall yield of 78% with high purity (>99%). This improvement is expected to facilitate broader adoption of the compound in industrial and academic research settings.
In the realm of agrochemical research, a 2023 study in Pest Management Science explored the herbicidal activity of 2-Bromo-3-cyano-5-(trifluoromethoxy)benzoic acid derivatives. The results indicated that certain analogs exhibited selective herbicidal effects against broadleaf weeds, with minimal toxicity to crops. The unique electronic properties imparted by the trifluoromethoxy group were found to play a crucial role in the compounds' mode of action, potentially involving disruption of plant hormone signaling pathways.
Looking ahead, the versatility of 2-Bromo-3-cyano-5-(trifluoromethoxy)benzoic acid suggests continued interest in its applications across multiple domains of chemical biology. Ongoing research is investigating its potential in the development of PET radiotracers, where the bromine atom could serve as a handle for isotopic labeling. Additionally, computational studies are being conducted to predict its interactions with various biological targets, which may uncover new therapeutic opportunities.
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